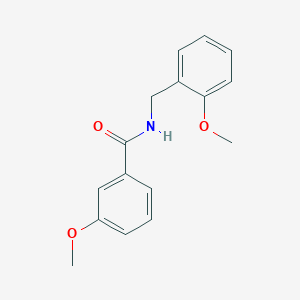
3-methoxy-N-(2-methoxybenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(2-methoxybenzyl)benzamide is a chemical compound with the molecular formula C24H24N2O5 It is a benzamide derivative, which means it contains a benzene ring attached to an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methoxybenzyl)benzamide typically involves the condensation of 3-methoxybenzoic acid with an amine derivative. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For example, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and eco-friendly method . This method offers advantages such as low reaction times, high yields, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives like this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
3-methoxy-N-(2-methoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-methoxy-N-(2-methoxybenzyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 3-methoxy-N-(2-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, benzamide derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-Methoxy-N-methylbenzamide: This compound is a disubstituted benzamide with similar structural features.
3-Methoxy-N-(pentafluorophenyl)benzamide: Another benzamide derivative with different substituents on the benzene ring.
Uniqueness
3-methoxy-N-(2-methoxybenzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
3-methoxy-N-[(2-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO3/c1-19-14-8-5-7-12(10-14)16(18)17-11-13-6-3-4-9-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18) |
InChIキー |
YJCGNRBTWXFYKZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2OC |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


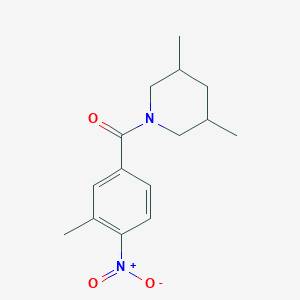
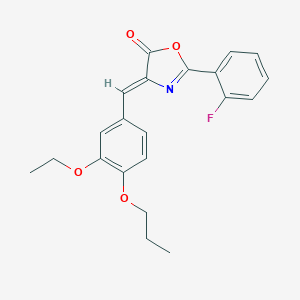
![ethyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335955.png)
![(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B335956.png)
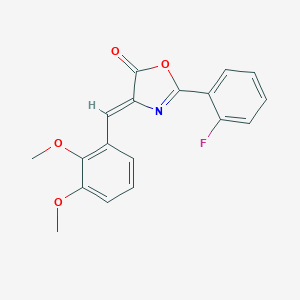
![ethyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B335958.png)
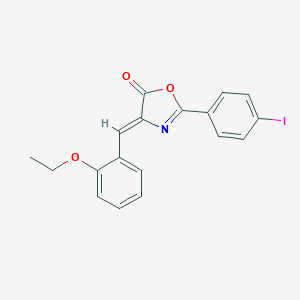
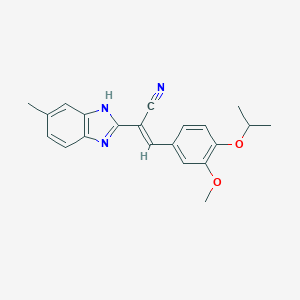
![4-[2,4-bis(allyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B335964.png)
![5,5-dimethyl-2-[[3-(2-oxopyrrolidin-1-yl)propylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B335966.png)
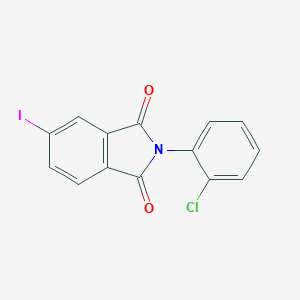
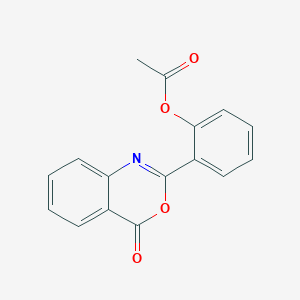
![N-(3,4-dichlorophenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B335969.png)
![11-(2-fluorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B335970.png)
